2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate
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Overview
Description
2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple ether linkages and a terminal ester group, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate typically involves the reaction of 2-(2-Ethoxyethoxy)ethanol with 5-oxo-3,6,9,12-tetraoxatetradecanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in the study of biochemical pathways and as a reagent in enzymatic reactions.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, influencing their activity and function. The pathways involved include the modulation of enzymatic activity and the stabilization of protein structures .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate
- 2-(2-Butoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate
- 3,6,9,12-Tetraoxatetradecan-1-ol
Uniqueness
2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate is unique due to its specific ether linkages and ester group, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Properties
CAS No. |
61286-32-6 |
---|---|
Molecular Formula |
C16H30O9 |
Molecular Weight |
366.40 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)ethyl 2-[2-[2-(2-ethoxyethoxy)ethoxy]-2-oxoethoxy]acetate |
InChI |
InChI=1S/C16H30O9/c1-3-19-5-7-21-9-11-24-15(17)13-23-14-16(18)25-12-10-22-8-6-20-4-2/h3-14H2,1-2H3 |
InChI Key |
WYYCSZJEQURTHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(=O)COCC(=O)OCCOCCOCC |
Origin of Product |
United States |
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